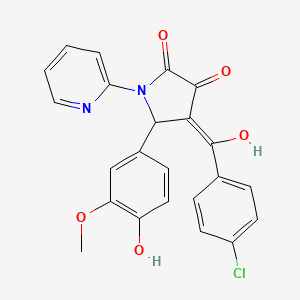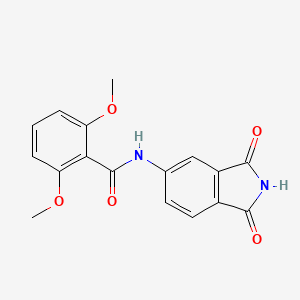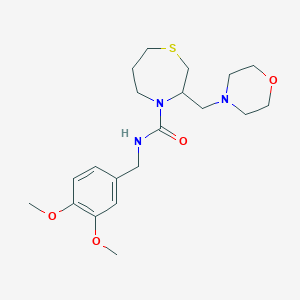
N-(3,4-dimethoxybenzyl)-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3,4-dimethoxybenzyl)-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide” is a complex organic compound. It contains a thiazepane ring, which is a seven-membered heterocyclic compound containing one nitrogen and one sulfur atom. It also has a morpholinomethyl group attached to the thiazepane ring. Morpholine is a common motif in organic chemistry and is used as a building block in the synthesis of various pharmaceuticals. The compound also contains a 3,4-dimethoxybenzyl group, which is a benzyl group substituted with two methoxy groups at the 3rd and 4th positions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazepane ring, the introduction of the morpholinomethyl group, and the attachment of the 3,4-dimethoxybenzyl group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazepane ring, the morpholinomethyl group, and the 3,4-dimethoxybenzyl group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the morpholinomethyl group might be involved in reactions with electrophiles, while the 3,4-dimethoxybenzyl group could participate in reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of the polar morpholinomethyl group might increase its solubility in polar solvents .Applications De Recherche Scientifique
Synthetic Chemistry Applications
The synthesis of complex molecules often involves the use of multifunctional compounds that can serve as intermediates or catalysts. For example, the synthesis of biodegradable polyesteramides with pendant functional groups utilized morpholine derivatives, highlighting the role of such compounds in the development of materials with specific chemical and physical properties (P. J. I. Veld, P. Dijkstra, J. Feijen, 1992). Similarly, compounds with morpholine and thiazole components have been synthesized for potential use in anti-inflammatory and analgesic applications, demonstrating the versatility of these moieties in medicinal chemistry (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Material Science and Engineering
In material science, the synthesis and modification of polymers and other materials often involve complex organic molecules. The development of polyesteramides with functional groups for specific applications is an example of how compounds with morpholine and dimethoxybenzyl groups contribute to advances in materials science, offering possibilities for creating materials with tailored properties for industrial, medical, or environmental applications (P. J. I. Veld, P. Dijkstra, J. Feijen, 1992).
Propriétés
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-(morpholin-4-ylmethyl)-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O4S/c1-25-18-5-4-16(12-19(18)26-2)13-21-20(24)23-6-3-11-28-15-17(23)14-22-7-9-27-10-8-22/h4-5,12,17H,3,6-11,13-15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBDNKXBFHHDTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCCSCC2CN3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzyl)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine](/img/structure/B2954073.png)
![4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-methyl-2-pyrrolidin-1-ylpyrimidine](/img/structure/B2954074.png)
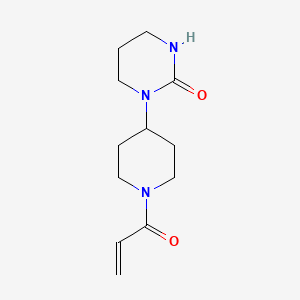

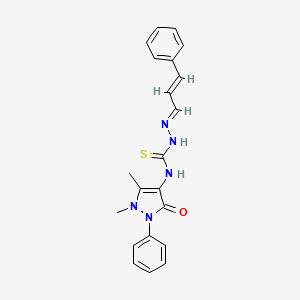
![3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid](/img/structure/B2954080.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2954082.png)
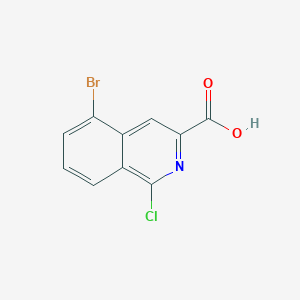
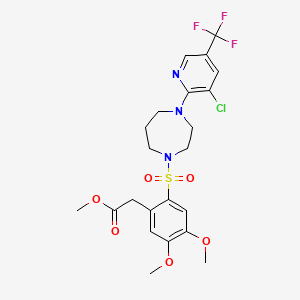
![N-(4-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2954087.png)
![2-{1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2954092.png)
